molecular formula C9H13F6N3O5S2 B6314226 1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide;  98% CAS No. 178631-01-1

1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 98%

Cat. No. B6314226
CAS RN: 178631-01-1
M. Wt: 421.3 g/mol
InChI Key: QTWXKUATXFJTAM-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid used in synthesis . It has a molar mass of 424.38 g/mol and a Hill Formula of C₁₀H₁₈F₆N₂O₅S₂ .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₁₀H₁₈F₆N₂O₅S₂ . Unfortunately, the specific structural details are not provided in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it is noted that it is relatively unreactive .


Physical And Chemical Properties Analysis

This compound has a pH of 5 in water . It has a molar mass of 424.38 g/mol . Unfortunately, other specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Electrolytes in Energy Storage Systems
1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and related ionic liquids have been extensively studied for their potential in energy storage systems. For instance, a variant, 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMI-TFSI), is noted for its application in lithium-ion batteries as an electrolyte due to its large diffusion coefficient and wide operational temperature range. These properties significantly contribute to the battery's performance and safety (Sundari et al., 2022).

Material Sciences and Liquid Crystalline Phases
The compound and its variants have been explored in material sciences, particularly in the study of liquid crystalline phases. For example, a series of 1-alkyl-3-methylimidazolium salts demonstrated unique thermotropic phase behavior, forming lamellar, sheetlike arrays in the crystalline phase and an enantiomeric smectic liquid crystalline phase at higher temperatures (Bradley et al., 2002).

Environmental and Analytical Chemistry
The ionic liquid, particularly the variant 1-Hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, is considered a type of "frozen" ionic liquid at room temperature. Due to its solid-state and ultra-hydrophobicity, it has been used in environmental and analytical chemistry for the microextraction of pollutants like dichlorodiphenyltrichloroethane and its main metabolites from water samples (Pang et al., 2017).

Solvents in Chemical Processes
The compound's variants have been researched as solvents in the separation of azeotropic mixtures, crucial for industrial chemical processes. For example, ionic liquids like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide have been used to study the (liquid + liquid) equilibrium data, showing their potential in solvent extraction processes (Seoane et al., 2012).

Green Chemistry Applications
The ionic liquid has been involved in promoting metal-free catalytic systems in green chemistry. For instance, 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BnMIm][NTf2]) can promote the generation of free radicals, efficiently transforming lignin model compounds into valuable products, contributing to biomass valorization and waste reduction (Yang et al., 2015).

Safety and Hazards

This compound is classified as not a hazardous substance or mixture . It is also noted to be highly hazardous to water .

Future Directions

Ionic liquids, such as this compound, have been studied for their potential applications in various fields. For instance, they have been used in the preparation of concentrated polymer brushes , and in high-performance lithium-sulfur batteries . These studies suggest promising future directions for the use of ionic liquids in these and potentially other applications.

Mechanism of Action

Mode of Action

NSC-747123 interacts with Top1-DNA cleavage complexes . It selectively traps these complexes, leading to changes in the genomic locations of the Top1 cleavage sites . This implies a differential targeting of cancer cell genomes . The Top1 cleavage complexes trapped by NSC-747123 are more stable, indicative of prolonged drug action .

Biochemical Pathways

The trapping of Top1 cleavage complexes by NSC-747123 in cells results in the rapid and sustained phosphorylation of histone H2AX (γ-H2AX) . This process is part of the DNA damage response pathway, which is activated when DNA double-strand breaks occur.

Pharmacokinetics

The pharmacokinetics of NSC-747123 have been studied in rats and dogs . The compound was administered intravenously at various doses. NSC-747123 was eliminated from both species with an estimated half-life of 2–5 hours in rats and 6–14 hours in dogs . The area under the plasma concentration-versus-time curve (AUC) was comparable in both species . .

Result of Action

The result of NSC-747123’s action is the inhibition of Top1, leading to DNA damage and cell death . This makes NSC-747123 a potential anticancer agent. Its unique mode of action and stability make it a promising candidate for clinical development .

Action Environment

The action of NSC-747123 can be influenced by various environmental factors. For instance, the stability of the Top1 cleavage complexes trapped by NSC-747123 suggests that the compound may have prolonged action in the cellular environment . .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-(2-methoxyethyl)-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2O.C2F6NO4S2/c1-8-3-4-9(7-8)5-6-10-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,7H,5-6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWXKUATXFJTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476363
Record name NSC-747123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

178631-01-1
Record name NSC-747123
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-747123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 98%
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1-(2-Methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide; 98%

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